Pomalidomide-amido-C3-piperazine-N-Boc

PROTAC Linker SAR Cereblon

Pomalidomide-amido-C3-piperazine-N-Boc is a validated CRBN-recruiting building block for PROTAC PD-1/PD-L1 degrader-1 (IC50=39.2 nM). Features a rigid C3-amido linker and Boc-protected piperazine handle for orthogonal deprotection. Substitution with alternative linkers alters degradation geometry and efficiency; this compound ensures reproducible published activity. Ideal for SAR studies and parallel library synthesis. ≥98% purity, stable at -20°C for 3 years.

Molecular Formula C27H33N5O8
Molecular Weight 555.6 g/mol
Cat. No. B11937651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-C3-piperazine-N-Boc
Molecular FormulaC27H33N5O8
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C27H33N5O8/c1-27(2,3)40-26(39)31-14-12-30(13-15-31)21(35)9-5-8-19(33)28-17-7-4-6-16-22(17)25(38)32(24(16)37)18-10-11-20(34)29-23(18)36/h4,6-7,18H,5,8-15H2,1-3H3,(H,28,33)(H,29,34,36)
InChIKeyYPJOSULKICXNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-amido-C3-piperazine-N-Boc: CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Pomalidomide-amido-C3-piperazine-N-Boc is a synthetic E3 ligase ligand-linker conjugate containing a pomalidomide-derived cereblon (CRBN) ligand tethered to a C3 alkyl chain via an amide bond, terminating in a Boc-protected piperazine group . It is classified as a protein degrader building block and is widely used in the assembly of proteolysis-targeting chimeras (PROTACs), specifically for constructing PROTAC PD-1/PD-L1 degrader-1 (HY-131183) [1]. The compound possesses a molecular formula of C27H33N5O8 and a molecular weight of 555.58 g/mol .

Why Pomalidomide-amido-C3-piperazine-N-Boc Cannot Be Replaced by Generic Linker Analogs


In PROTAC design, the chemical composition, length, and rigidity of the linker that bridges the E3 ligase ligand to the target protein ligand are critical determinants of ternary complex formation and subsequent degradation efficiency [1]. Even minor alterations in the linker—such as substituting an alkyl chain with a PEG spacer, modifying the exit vector, or changing the terminal reactive group—can dramatically affect the binding geometry, cellular permeability, and ultimately the degradation potency (DC50) of the resulting degrader . Pomalidomide-amido-C3-piperazine-N-Boc provides a specific, pre-optimized combination of a rigid C3-amido linker and a Boc-protected piperazine handle that has been validated in the synthesis of PROTAC PD-1/PD-L1 degrader-1, a compound with a reported IC50 of 39.2 nM [2]. Generic substitution with an alternative pomalidomide-linker conjugate of similar molecular weight but different chemical topology cannot guarantee the same degradation profile, making this compound a non-fungible building block for researchers aiming to replicate or build upon published PROTAC performance.

Quantitative Evidence Guide: Pomalidomide-amido-C3-piperazine-N-Boc Differential Performance Metrics


Linker Length and Composition: C3-Alkyl vs. PEG-Based Linkers in Pomalidomide PROTACs

Pomalidomide-amido-C3-piperazine-N-Boc features a short, rigid C3-alkyl chain connected via an amide bond, distinguishing it from common PEG-based pomalidomide linkers such as Pomalidomide-PEG3-NH-Boc [1]. In a comparative study of pomalidomide-based PROTACs targeting BRAF V600E, alkyl linkers of varying lengths (including C3-analogous structures) were shown to produce degradation profiles that differ markedly from those of PEG linkers of equivalent length, with alkyl-linked PROTACs often exhibiting superior cell permeability and altered degradation kinetics due to reduced conformational flexibility [2]. While direct DC50 data for the target compound itself are not available (it is a building block), the functional outcome of incorporating this specific linker architecture is demonstrated in the final degrader: PROTAC PD-1/PD-L1 degrader-1, which uses this building block, achieves an IC50 of 39.2 nM in HTRF assays and reduces PD-L1 protein levels by 21% at 1 μM and 35% at 10 μM after 24 hours .

PROTAC Linker SAR Cereblon Targeted Protein Degradation

Terminal Functional Group: Boc-Protected Piperazine vs. Free Amine or Carboxylic Acid Handles

The Boc-protected piperazine terminus of Pomalidomide-amido-C3-piperazine-N-Boc provides orthogonal protection, enabling selective deprotection under mild acidic conditions (TFA/DCM) without affecting the pomalidomide core or the amide linker . This contrasts with comparator building blocks such as Pomalidomide-piperazine hydrochloride, which features a free secondary amine that is immediately reactive but requires careful handling to avoid unwanted side reactions during multi-step PROTAC assembly . The Boc group also enhances the compound's stability during long-term storage: it is recommended for storage at -20°C for up to 3 years as a powder, whereas the unprotected amine analog (hydrochloride salt) is typically stored at 2-8°C and may exhibit greater hygroscopicity and reduced shelf life .

PROTAC Protecting Group Strategy Amide Coupling Parallel Synthesis

Exit Vector Geometry: Amido-C3-Piperazine vs. Alternative Pomalidomide Attachment Sites

The exit vector of the linker from the pomalidomide core is a critical determinant of ternary complex formation and degradation efficiency. Pomalidomide-amido-C3-piperazine-N-Boc attaches the linker via an amide bond at the 4-position of the isoindolinone ring, a geometry that has been structurally validated in co-crystal structures of CRBN-PROTAC-target ternary complexes [1]. Alternative attachment strategies, such as those found in Pomalidomide 5'-piperazine (which exits from the 5-position) or Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride (which introduces a piperidine spacer), produce different spatial orientations that can alter the effective proximity between CRBN and the target protein . In a systematic SAR study of pomalidomide-based PROTACs targeting CDK4/6, compounds with the 4-position amide exit vector (analogous to this compound's attachment) exhibited DC50 values as low as 8.6 nM for CDK6, whereas alternative exit vectors yielded significantly reduced degradation potency [2].

PROTAC Ternary Complex Linker Geometry Cereblon

Validated Application: Synthesis of PROTAC PD-1/PD-L1 Degrader-1 with IC50 = 39.2 nM

Pomalidomide-amido-C3-piperazine-N-Boc is the specific building block used in the synthesis of PROTAC PD-1/PD-L1 degrader-1 (HY-131183), a bifunctional degrader that has been extensively characterized for its ability to inhibit PD-1/PD-L1 interaction and induce PD-L1 degradation . This degrader exhibits an IC50 of 39.2 nM in HTRF assays measuring PD-1/PD-L1 binding disruption and reduces PD-L1 protein levels by 21% at 1 μM and 35% at 10 μM after 24-hour treatment in cellular models . In contrast, PROTACs built with alternative pomalidomide-linker conjugates (e.g., Pomalidomide-PEG3-NH-Boc) yield degrader molecules with different linker compositions that have not been validated against the PD-1/PD-L1 target pair and may require extensive re-optimization to achieve comparable potency .

PROTAC PD-1/PD-L1 Immuno-oncology Targeted Protein Degradation

Purity and Analytical Characterization: ≥98% HPLC Purity with Full Spectroscopic Documentation

Commercially available Pomalidomide-amido-C3-piperazine-N-Boc is supplied with a purity of ≥98% as determined by HPLC, accompanied by comprehensive analytical documentation including NMR (¹H and ¹³C), LC-MS, and FT-IR spectra . This level of characterization is critical for PROTAC research, where trace impurities in the building block can propagate through multi-step syntheses and confound biological interpretation. In contrast, some comparator pomalidomide-linker conjugates from non-specialized vendors are offered at lower purity grades (e.g., 95%) or lack full spectroscopic characterization, introducing variability that can affect degrader yield and reproducibility . The compound's molecular identity is further confirmed by its SMILES string: O=C(CCCC(N1CCN(CC1)C(OC(C)(C)C)=O)=O)NC2=CC=CC(C(N3C(C(N4)=O)CCC4=O)=O)=C2C3=O [1].

Quality Control Analytical Chemistry PROTAC Reproducibility

Solubility and Formulation: DMSO Solubility Enables High-Concentration Stock Solutions

Pomalidomide-amido-C3-piperazine-N-Boc exhibits good solubility in DMSO, with vendor specifications indicating a solubility of at least 10 mM in DMSO . This property facilitates the preparation of concentrated stock solutions for subsequent conjugation reactions or for direct biological evaluation of PROTAC intermediates. In comparison, pomalidomide-linker conjugates containing longer PEG chains (e.g., Pomalidomide-PEG6-CO2H) often demonstrate lower DMSO solubility due to increased molecular weight and polarity, requiring alternative solvent systems (e.g., DMF or aqueous/organic mixtures) that may not be compatible with all downstream applications . The compound can be formulated for in vivo studies using standard vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, with provided protocols enabling researchers to prepare working solutions without extensive solubility optimization .

Solubility Formulation PROTAC In Vitro Assays

Optimal Application Scenarios for Pomalidomide-amido-C3-piperazine-N-Boc in PROTAC Research and Development


Synthesis of PROTAC PD-1/PD-L1 Degrader-1 for Immuno-Oncology Research

Researchers aiming to recapitulate or extend the published activity of PROTAC PD-1/PD-L1 degrader-1 (IC50 = 39.2 nM) should select this building block as the CRBN-recruiting module. The compound's specific C3-amido linker and Boc-protected piperazine handle are essential for constructing the exact degrader molecule, and substitution with alternative pomalidomide-linker conjugates would yield a structurally distinct degrader with unvalidated PD-1/PD-L1 degradation properties. This scenario is particularly relevant for academic and industry groups investigating checkpoint blockade in cancer immunotherapy and requiring a well-characterized degrader scaffold as a chemical probe .

Parallel Synthesis of Pomalidomide-Based PROTAC Libraries with Controlled Linker Rigidity

The Boc-protected piperazine handle enables orthogonal deprotection and subsequent amide coupling with diverse target-protein ligands. In a parallel synthesis workflow, multiple target ligands (bearing carboxylic acid groups) can be coupled to the deprotected piperazine amine, generating a focused library of PROTACs that all share the same rigid C3-alkyl linker geometry. This approach allows for systematic evaluation of target-ligand SAR without confounding linker-length or flexibility variables. The compound's high purity (≥98%) and robust storage stability (-20°C for 3 years) support library-scale procurement and long-term project continuity .

Investigation of Linker Exit Vector Effects on CRBN-Mediated Degradation

For medicinal chemistry teams engaged in CRBN-based PROTAC optimization, this compound provides a well-defined starting point for probing the impact of linker exit vector geometry on ternary complex formation. Because the linker is attached via a 4-position amide bond—a geometry associated with high-potency degradation in multiple target contexts (e.g., DC50 = 8.6 nM for CDK6 degraders)—it serves as a benchmark against which alternative attachment strategies (e.g., 5-position or PEG-based linkers) can be quantitatively compared. Researchers can use this building block to synthesize a reference degrader and then systematically vary the linker composition while holding the exit vector constant, enabling rigorous SAR analysis [1].

Quality-Controlled Building Block for Reproducible PROTAC Synthesis in CRO Settings

Contract research organizations (CROs) and core facilities that synthesize custom PROTACs for multiple clients benefit from the compound's well-documented analytical profile. The availability of full spectroscopic characterization (NMR, LC-MS, FT-IR) and certified purity (≥98%) reduces the risk of batch-to-batch variability and ensures that the E3 ligase recruiting module meets the stringent reproducibility standards required for client deliverables. Furthermore, the compound's compatibility with standard in vivo formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) streamlines transition from in vitro validation to preliminary in vivo efficacy studies .

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